7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one

Cell Differentiation Monocyte Anti-cancer

7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one (CAS 89418-26-8) is a heterocyclic compound from the [1,2,4]triazolo[1,5-a]pyrimidine class. It has the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol.

Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
CAS No. 89418-26-8
Cat. No. B12933077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one
CAS89418-26-8
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=NC=N2)NC1=O)O
InChIInChI=1S/C6H6N4O2/c1-3-4(11)9-6-7-2-8-10(6)5(3)12/h2,12H,1H3,(H,7,8,9,11)
InChIKeyPZEPNSCKUUBRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one (CAS 89418-26-8): Core Structural Properties and Scientific Baseline


7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one (CAS 89418-26-8) is a heterocyclic compound from the [1,2,4]triazolo[1,5-a]pyrimidine class. It has the molecular formula C6H6N4O2 and a molecular weight of 166.14 g/mol . This specific compound is structurally characterized by a hydroxyl group at position 7 and a methyl substituent at position 6 of the fused ring system . Unlike its more commercially prevalent positional isomer—7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2503-56-2)—the compound's distinct substitution pattern is proposed to confer a unique biological profile, particularly in modulating cell differentiation.

Procurement Risks of Substituting 7-Hydroxy-6-methyl for Other Triazolopyrimidine Analogs


The triazolopyrimidine scaffold is privileged but highly sensitive to positional isomerism. The target compound's 6-methyl-7-hydroxy configuration is fundamentally distinct from the widely available 5-methyl-7-hydroxy analog (CAS 2503-56-2) . This difference in the methyl group's placement on the pyrimidine ring alters the compound's tautomeric equilibrium and hydrogen-bonding capacity, which directly dictates its ability to interact with biological targets [1]. Patent literature suggests that the 6-methyl isomer exhibits a specific activity—arresting proliferation and inducing monocytic differentiation—that is not reported for the 5-methyl analog; therefore, the two cannot be considered functionally interchangeable for differentiation-based research applications [2].

Quantitative Comparative Evidence for 7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one Selection


Differentiation-Inducing Activity as a Scientific Differentiator

Patent-derived data indicates that 7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one exerts a pronounced effect in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This specific cellular reprogramming activity represents a key functional distinction from its close analog, 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 2503-56-2), which is primarily utilized as a synthetic building block for dihydroorotate dehydrogenase (DHODH) inhibitors and lacks reported differentiation-inducing properties . The differentiation-inducing capability positions the 6-methyl isomer as a specialized tool for cancer and dermatological research.

Cell Differentiation Monocyte Anti-cancer

Physicochemical Distinction from the 5-Methyl Positional Isomer

The target compound, with a molecular weight of 166.14 g/mol and a density of 1.83 g/cm³, exhibits a boiling point of 285.1°C . In contrast, the 5-methyl isomer (CAS 2503-56-2) has a molecular weight of 150.14 g/mol and a reported melting point of 280-283°C . The higher molecular weight and boiling point of the target compound are consistent with a different tautomeric form, where the 5-one/7-hydroxy configuration likely contributes to stronger intermolecular hydrogen bonding than the 7-one/5-methyl form [1]. This structural divergence is a critical factor in crystallography, solubility, and target-engagement studies.

Tautomerism Thermal Stability Molecular Interaction

High-Value Application Scenarios for 7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one


Ex Vivo Generation of Regulatory Dendritic Cells for Immunotherapy Research

Based on patent claims regarding its ability to prevent dendritic cell differentiation, 7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one can be prioritized for protocols aiming to produce regulatory dendritic cells (DCregs) from monocytes ex vivo. This application is directly supported by the functional property of the [1,2,4]triazolo[1,5-a]pyrimidine class in modulating DC maturation [1].

Psoriasis and Inflammatory Skin Disease Model Development

The differentiation-inducing and anti-proliferative properties attributed to this compound support its use as a specialized probe in dermatological research, particularly for psoriasis models where controlling keratinocyte hyperproliferation and immune cell infiltration is key. The activity profile differentiates it from other triazolopyrimidine analogs used solely as synthetic intermediates [1].

Crystallographic and Tautomeric Studies of Fused Heterocycles

The 5-one/7-hydroxy tautomer provides a unique hydrogen-bonding network compared to the 7-one isomer. This compound is therefore the specific choice for structural biology studies investigating ligand-receptor interactions where the spatial orientation of the donor/acceptor groups is a critical parameter, as inferred from general structural analyses of the class [2].

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